![molecular formula C13H11NO4 B1525547 [4-(3-Nitrophenoxy)phenyl]methanol CAS No. 1178153-54-2](/img/structure/B1525547.png)
[4-(3-Nitrophenoxy)phenyl]methanol
Übersicht
Beschreibung
[4-(3-Nitrophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11NO4 It is a derivative of phenol, featuring a nitrophenoxy group attached to a phenylmethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Nitrophenoxy)phenyl]methanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzyl alcohol with 3-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(3-Nitrophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the phenylmethanol moiety can participate in substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, acid anhydrides
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amino derivatives
Substitution: Esters
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(3-Nitrophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new materials and chemical processes.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, the reduction of the nitro group to an amino group can yield compounds with pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(3-Nitrophenoxy)phenyl]methanol and its derivatives depends on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Fluorophenoxy)phenyl]methanol
- [4-(4-Methoxyphenoxy)phenyl]methanol
Comparison: Compared to its analogs, [4-(3-Nitrophenoxy)phenyl]methanol has a unique substitution pattern that can influence its reactivity and properties. For instance, the position of the nitro group can affect the compound’s electronic distribution, making it more or less reactive in certain chemical reactions. This uniqueness can be leveraged to design compounds with specific desired properties for various applications.
Eigenschaften
IUPAC Name |
[4-(3-nitrophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTZGVPWRHKWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
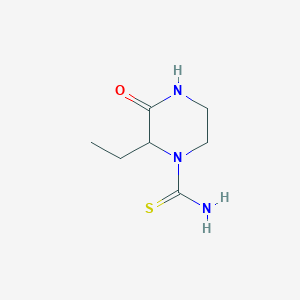

![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
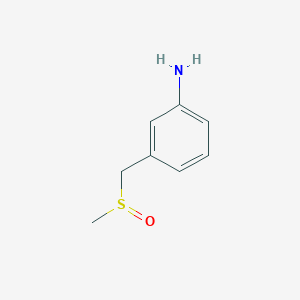
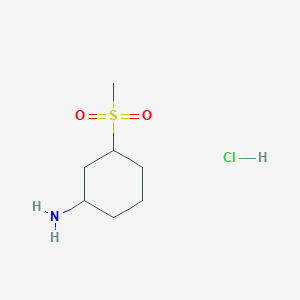
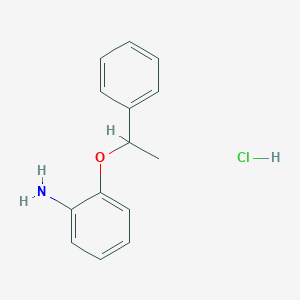
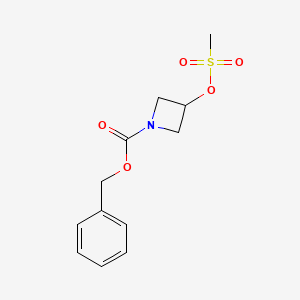

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
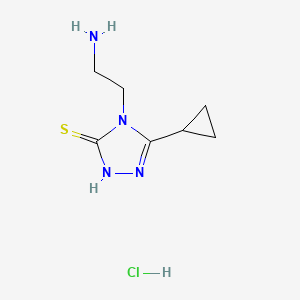
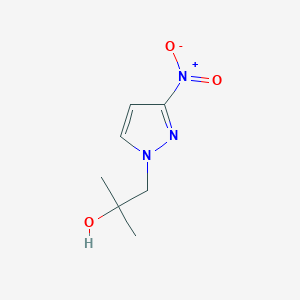
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)
